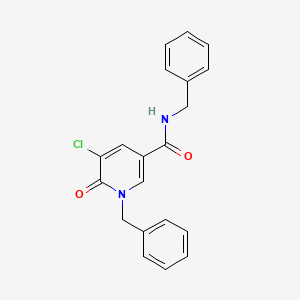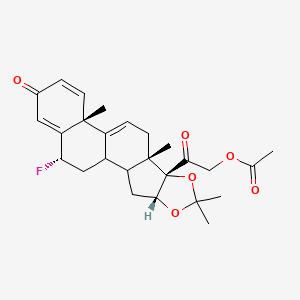
9,11-Dehydro Flunisolide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9,11-Dehydro Flunisolide Acetate” is an intermediate compound related to Flunisolide . Flunisolide is a corticosteroid often prescribed as treatment for allergic rhinitis . It is known for its anti-inflammatory action, which is achieved by activating glucocorticoid receptors .
Molecular Structure Analysis
Flunisolide and “9,11-Dehydro Flunisolide Acetate” have the same molecular mass (434), the same molecular formula (C24H31FO6), and similar chemical structures. They differ only by the position of the fluorine atom on the steroid skeleton .
科学的研究の応用
Solid-State Properties and Polymorphism
Solid-state studies on Flunisolide have revealed its existence in multiple crystalline forms, each with distinct physico-chemical properties. The commercial forms include modification II and the hemihydrate form, with form I emerging upon heating above 230°C. These forms were differentiated using techniques like FTIR spectroscopy, X-ray powder diffractometry, and thermal analysis. Their stability under various conditions was also explored to understand the solid-solid transitions and the solubility relationships among the forms (Bartolomei, 2000).
Crystallization and Polymorphic Forms
Supercritical Fluids Crystallization of Flunisolide was investigated to prepare different pure polymorphs using the solution enhanced dispersion by supercritical fluids (SEDS) technique. The study aimed to control particle characteristics and produce new polymorphs by manipulating the temperature, pressure, and flow rates of drug solution and CO2, thus shedding light on the diverse crystalline forms of Flunisolide (Velaga, Berger, & Carlfors, 2002).
Pharmacokinetic Determinants
The 11beta-hydroxysteroid dehydrogenase (11beta-HSD) system is crucial in the action of glucocorticoids and mineralocorticoids, and Flunisolide is no exception. The pharmacokinetic data of various steroids used in clinical practice were characterized, highlighting the significance of the 11beta-HSD activities in the efficacy of synthetic corticosteroids like Flunisolide (Diederich et al., 2002).
Lung Retention and Efficacy
Retention of Flunisolide in Rat Lungs after a single inhalation was studied to understand its residence time and mechanism of action. The research provided insights into the duration for which Flunisolide is retained in lung tissue, offering a partial explanation for the drug's efficacy in the treatment of bronchial asthma (Kantar et al., 2012).
作用機序
Target of Action
The primary target of 9,11-Dehydro Flunisolide Acetate is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely distributed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
9,11-Dehydro Flunisolide Acetate acts as a glucocorticoid receptor agonist . This means it binds to the glucocorticoid receptor, activating it. The activation of these receptors has an anti-inflammatory action . The anti-inflammatory actions of corticosteroids like 9,11-Dehydro Flunisolide Acetate are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Biochemical Pathways
Upon activation of the glucocorticoid receptor, 9,11-Dehydro Flunisolide Acetate influences several biochemical pathways. It is thought to suppress the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, precipitating lymphocytopenia, and interfering with antigen-antibody binding .
Pharmacokinetics
Flunisolide, a related compound, is rapidly absorbed following oral ingestion and bronchial or intranasal inhalation . Systemic bioavailability is 21%, 39%, and 49% when it is administered orally, by inhalation, and intranasally, respectively . After intranasal inhalation, peak plasma concentrations are reached in 10 to 30 minutes . .
Result of Action
The activation of glucocorticoid receptors by 9,11-Dehydro Flunisolide Acetate leads to a reduction in inflammation and immune responses . When given as an intranasal spray, flunisolide reduces watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat that are common allergic symptoms .
Action Environment
The action, efficacy, and stability of 9,11-Dehydro Flunisolide Acetate can be influenced by various environmental factors. It’s important to note that the effectiveness of similar corticosteroids can be affected by factors such as the individual’s health status, the presence of other medications, and individual genetic variations .
Safety and Hazards
Flunisolide, a related compound, has some side effects including temporary nose and throat dryness, irritation, bleeding or unpleasant taste or smell. Nasal septum perforation is rarely reported. Rare, but localized infections of the nose and pharynx with Candida albicans have been reported and long-term use may raise the chance of cataracts or glaucoma .
特性
IUPAC Name |
[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCRYAKNMDCXSU-FRXWPNSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](CC3[C@@]1(CC=C4C3C[C@@H](C5=CC(=O)C=C[C@]45C)F)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dehydro Flunisolide Acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450760.png)
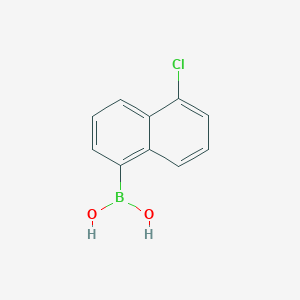
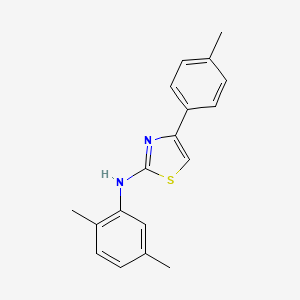
![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)
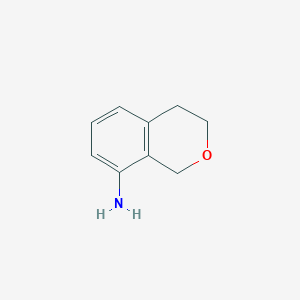

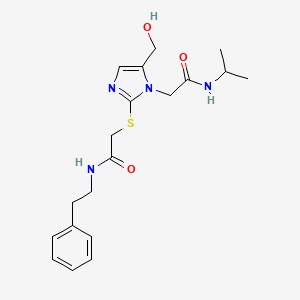
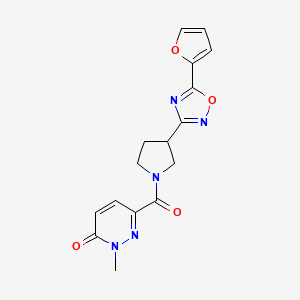
![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)
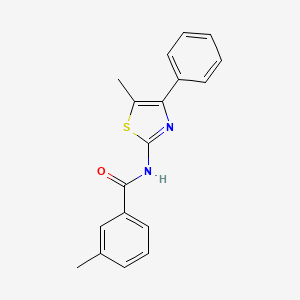
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
